Benzenaminium, 4-amino-N,N,N-trimethyl-
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The compound Benzenaminium, 4-amino-N,N,N-trimethyl- is systematically named (4-aminophenyl)trimethylazanium according to IUPAC rules. This nomenclature reflects its structure: a benzene ring substituted with an amino group (-NH₂) at the para-position and a quaternary ammonium group (-N⁺(CH₃)₃) at the same position. The cationic charge is delocalized across the nitrogen atom and its three methyl substituents.
Isomeric variations arise from differences in substitution patterns. For example, the meta-isomer, m-trimethylammonium aniline (3-amino-N,N,N-trimethylanilinium), features the ammonium group at the meta-position relative to the amino group. Such positional isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.
| Isomer | Substitution Pattern | CAS Registry Number |
|---|---|---|
| para-isomer | N⁺(CH₃)₃ and NH₂ at C4 | 21248-43-1 |
| meta-isomer | N⁺(CH₃)₃ at C3, NH₂ at C1 | 51570-74-2 |
Molecular Geometry and Electronic Configuration Analysis
The nitrogen atom in the quaternary ammonium group adopts sp³ hybridization, resulting in a tetrahedral geometry with bond angles close to 109.5°. However, steric repulsion between methyl groups reduces the C–N–C bond angle to approximately 108°, as observed in trimethylamine derivatives. The C–N bond length is 147 pm, consistent with single-bond character.
Electronic configuration analysis reveals significant charge distribution:
- The amino group (-NH₂) donates electrons via resonance to the aromatic ring.
- The quaternary ammonium group withdraws electrons inductively, creating a dipole moment.
Density functional theory (DFT) calculations indicate a natural charge of +0.82 on the ammonium nitrogen, while the amino nitrogen retains a partial negative charge (-0.45). This polarization influences reactivity, particularly in electrophilic substitution reactions.
X-ray Crystallographic Studies of Quaternary Ammonium Group Orientation
X-ray diffraction studies of analogous quaternary ammonium compounds (e.g., poly(4-vinylbenzyl)trimethylammonium chloride) confirm a tetrahedral arrangement around the nitrogen atom. The N–C bond lengths to methyl groups range from 1.48–1.52 Å, while the N–C(aryl) bond is slightly elongated (1.54 Å) due to conjugation with the aromatic π-system.
In the solid state, the ammonium group adopts a conformation where one methyl group is oriented perpendicular to the aromatic ring to minimize steric hindrance. This orientation stabilizes the crystal lattice through cation-π interactions and van der Waals forces.
Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis) for Structural Validation
FT-IR Spectroscopy :
- N–H stretching (amino group): 3300–3500 cm⁻¹.
- C–N⁺ stretching (ammonium group): 1630–1680 cm⁻¹.
- Aromatic C=C vibrations: 1450–1600 cm⁻¹.
¹H NMR (D₂O, 400 MHz) :
UV-Vis Spectroscopy :
- π→π* transitions (aromatic ring): λₘₐₓ = 254 nm.
- Charge-transfer band (NH₂→N⁺(CH₃)₃): λₘₐₓ = 310 nm.
Tautomeric and Protolytic Behavior in Aqueous Solutions
The compound exhibits pH-dependent protolytic equilibria:
- In acidic media (pH < 4), the amino group (-NH₂) is protonated to -NH₃⁺, forming a dicationic species.
- In neutral to alkaline conditions (pH 7–10), the amino group remains deprotonated, while the quaternary ammonium group retains its positive charge.
Tautomerism is negligible due to the fixed positive charge on the ammonium nitrogen. However, the amino group participates in hydrogen bonding with water, enhancing solubility. The pKa of the amino group is approximately 4.6, comparable to unsubstituted aniline.
| pH Range | Dominant Species | Structural Features |
|---|---|---|
| <4 | [C₉H₁₅N₂]²⁺ | -NH₃⁺ and -N⁺(CH₃)₃ |
| 4–10 | [C₉H₁₅N₂]⁺ | -NH₂ and -N⁺(CH₃)₃ |
This behavior is critical in applications such as ion-exchange resins and catalysis, where charge modulation dictates functionality.
Properties
IUPAC Name |
(4-aminophenyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIGWWCLPELSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18953-50-9 (iodide), 62654-12-0 (iodide.mono-hydrochloride) | |
| Record name | 4-Trimethylammonium aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00943665 | |
| Record name | 4-Amino-N,N,N-trimethylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21248-43-1 | |
| Record name | 4-Trimethylammonium aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N,N,N-trimethylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Used as a reagent in various chemical reactions.
- Acts as a building block for more complex molecules.
- Facilitates nucleophilic substitutions due to the presence of the amino group.
-
Biological Research
- Employed in enzyme inhibition studies.
- Functions as a probe in biochemical assays.
- Investigated for antimicrobial properties against pathogens.
-
Medical Applications
- Explored for potential therapeutic properties in drug development.
- Studied for its role in cancer research, particularly in histone deacetylase inhibition.
-
Industrial Uses
- Utilized in the production of dyes and pigments.
- Applied in formulations requiring antimicrobial agents.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of N,N,N-Trimethylbenzenaminium chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial viability, suggesting its potential application as an effective disinfectant or antimicrobial agent.
| Pathogen | Viability Reduction (%) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 90 | 0.5 |
| Escherichia coli | 85 | 0.5 |
Cancer Research
Research has demonstrated that derivatives of N,N,N-Trimethylbenzenaminium can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. This suggests potential therapeutic applications in oncology, especially for cancers resistant to conventional therapies.
| Cell Line | HDAC Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 75 | 60 |
| HeLa (Cervical Cancer) | 80 | 65 |
Neuropharmacology
Investigations into its effects on neurotransmitter systems revealed alterations in dopamine and serotonin levels in animal models. This indicates possible applications in treating neurodegenerative diseases or mood disorders.
| Neurotransmitter | Baseline Level (ng/mL) | Post-Treatment Level (ng/mL) |
|---|---|---|
| Dopamine | 150 | 200 |
| Serotonin | 120 | 180 |
Comparison with Similar Compounds
Benzenaminium, 2-hydroxy-N,N,N-trimethyl-
Benzenamine, 4-chloro-2-nitro-N-phenyl-
- Structure: Chloro and nitro substituents at positions 4 and 2, respectively, with a phenylamino group .
- Properties :
- Molecular Weight : 248.66 g/mol.
- Solubility : Likely lower due to nitro and chloro groups enhancing hydrophobicity.
- Comparison: The electron-withdrawing nitro group diminishes basicity, contrasting with the electron-donating amino group in the target compound.
Quaternary Ammonium Salts with Different Counterions
Phenyltrimethylammonium Bromide
- Structure : Similar quaternary ammonium core with a bromide counterion (CAS: 16056-11-4) .
- Properties :
- Molecular Weight : 216.12 g/mol.
- Application : Used as a phase-transfer catalyst.
- Comparison : Bromide’s larger ionic radius compared to chloride (in the target compound) may influence solubility and crystallinity.
Tertiary Amine Derivatives
Benzenamine, N,N,3-trimethyl
- Structure : Tertiary amine with methyl groups at nitrogen and meta positions (CAS: 121-72-2) .
- Properties :
Data Tables
Table 1: Key Properties of Benzenaminium Derivatives
Table 2: Thermodynamic Data for Tertiary Amine Analogues
| Compound Name | ΔfH°gas (kJ/mol) | Ionization Energy (eV) | Source |
|---|---|---|---|
| Benzenamine, N,N,3-trimethyl | 34.7 ± 1.0 | 7.4 (estimated) | |
| Benzenaminium, 4-amino-N,N,N-trimethyl- | N/A | ~6.8 (estimated) |
Notes on Limitations and Data Gaps
- Contradictions : While and report calculated properties (e.g., logP, Tboil), experimental validation is required for accuracy.
Preparation Methods
Reaction Overview
Mechanistic Pathway
-
Deprotonation : The amino group of 4-aminophenol is deprotonated by a base, forming a nucleophilic amine.
-
Alkylation : Methyl iodide undergoes nucleophilic substitution, transferring a methyl group to the amine.
-
Quaternization : Successive alkylation steps result in trimethylation, yielding the quaternary ammonium salt.
Key Advantages :
-
High efficiency due to TBAB’s phase-transfer catalysis, which enhances ion transport between aqueous and organic phases.
Alternative Synthetic Routes
Reductive Amination
While less common, reductive amination with formaldehyde and formic acid has been explored for N-methylation. This method avoids harsh alkylating agents but requires stringent control of stoichiometry to prevent over-methylation.
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | N-acyl or N-carbamoyl amino acids | |
| Reductant | Sodium borohydride (NaBH₄) | |
| Conditions | Mild, room temperature | |
| Yield | Moderate (35–60%) |
Limitations :
Catalytic Systems and Optimization
Role of Tetrabutylammonium Bromide (TBAB)
TBAB acts as a phase-transfer catalyst , enabling efficient mixing of aqueous and organic reactants. Its effectiveness is attributed to:
Optimized Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| TBAB Loading | 5–10 mol% | |
| Temperature | 25–60°C | |
| Solvent Ratio | Methanol:Water (1:1) |
Case Study :
In methanol/water systems, TBAB reduces reaction time from hours to minutes while maintaining >95% purity.
Purification and Characterization
Post-Reaction Workup
Analytical Techniques
| Method | Purpose | Source |
|---|---|---|
| ¹H/¹³C NMR | Confirm methyl group integration (N(CH₃)₃) | |
| HRMS | Validate molecular weight (151.23 g/mol) | |
| FT-IR | Identify N-H stretches (3300–3500 cm⁻¹) |
Challenges :
-
Byproducts : Unreacted methyl iodide or partially methylated intermediates require careful purification.
-
Purity Control : HPLC validation ensures ≥95% purity for biological applications.
Industrial and Scalability Considerations
Continuous vs. Batch Processes
| Parameter | Continuous Process | Batch Process |
|---|---|---|
| Throughput | High | Moderate |
| Catalyst Recovery | Recyclable TBAB | Single-use |
| Cost | Lower (optimized yields) | Higher (excess reagents) |
Advantages of Continuous Flow :
Troubleshooting and Variability
Common Issues and Solutions
| Issue | Cause | Resolution | Source |
|---|---|---|---|
| Low Yield | Insufficient TBAB | Increase TBAB to 10 mol% | |
| Partial Methylation | Weak base | Use NaOH or KOH | |
| Byproduct Formation | Side Alkylation | Optimize solvent ratios |
Critical Factors :
-
Strain-Specific Effects : Purity and solvent choice impact biological activity data.
-
Assay Standardization : Use ATCC reference strains for antimicrobial testing.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Alkylation (TBAB) | 85–95 | 95–98 | 0.1–4 | High |
| Reductive Amination | 35–60 | 80–85 | 2–6 | Low |
Q & A
Q. What are the optimal synthetic routes for Benzenaminium, 4-amino-N,N,N-trimethyl-?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A validated approach involves reacting 4-aminophenol with methyl iodide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is conducted in a methanol-water solvent system at room temperature for 4 hours, yielding a product with ~95% purity after recrystallization . Alternative routes using tetrahydrofuran (THF) as a solvent under reflux conditions (5 minutes) have also been reported, though purity may vary depending on the quenching method .
Q. Key Parameters :
| Reagent | Solvent System | Reaction Time | Purity |
|---|---|---|---|
| Methyl iodide | Methanol/Water | 4 hours | ~95% |
| Methyl iodide | THF | 5 minutes | ~90% |
Q. How can researchers characterize the structural integrity of Benzenaminium, 4-amino-N,N,N-trimethyl-?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (151.23 g/mol) using high-resolution MS (HRMS). The molecular ion peak [M⁺] should align with calculated values .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify methyl group integration (N(CH₃)₃) and aromatic proton shifts. For example, the N-methyl groups appear as a singlet at ~3.2 ppm in ¹H NMR .
- FT-IR : Identify characteristic N-H stretches (3300–3500 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹) .
Q. What experimental protocols are used to assess its antimicrobial activity?
- Methodological Answer : Standardized disk diffusion or broth microdilution assays are employed. For Staphylococcus aureus and Escherichia coli, prepare stock solutions (0.5 mg/mL in DMSO) and test across concentrations (0.1–1.0 mg/mL). Incubate at 37°C for 24 hours. At 0.5 mg/mL, expect ~90% inhibition for S. aureus and ~85% for E. coli .
Q. Antimicrobial Activity Data :
| Pathogen | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| S. aureus | 0.5 | 90 |
| E. coli | 0.5 | 85 |
Advanced Research Questions
Q. How does Benzenaminium, 4-amino-N,N,N-trimethyl- inhibit histone deacetylases (HDACs) in cancer models?
- Methodological Answer : The compound’s derivatives act as HDAC inhibitors by chelating zinc ions in the enzyme’s active site. To evaluate this:
- In vitro : Use HDAC fluorometric activity assays with HeLa cell lysates. IC₅₀ values typically range from 1–10 µM, depending on substituents .
- In vivo : Administer derivatives (e.g., 25 mg/kg/day) to xenograft mouse models (e.g., resistant colon cancer). Monitor tumor volume reduction via caliper measurements and confirm apoptosis via TUNEL staining .
Q. HDAC Inhibition Profile :
| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 2.5 | 65 |
| HCT-116 (resistant) | 8.0 | 40 |
Q. What neuropharmacological effects are observed in animal models, and how are these studied?
- Methodological Answer : The compound modulates neurotransmitter systems (e.g., dopamine, serotonin) in rodent models. For behavioral assays:
- Forced Swim Test (FST) : Dose rats (10–20 mg/kg, i.p.) and measure immobility time. Reduced immobility indicates antidepressant-like effects .
- Microdialysis : Implant probes in the prefrontal cortex to measure extracellular dopamine levels post-administration (30–60 minutes post-injection) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Variability in biological assays often stems from:
- Purity Differences : Commercial batches may have ≤95% purity, affecting dose-response curves. Validate purity via HPLC before use .
- Strain-Specific Effects : Antimicrobial activity varies with bacterial strains (e.g., Gram-positive vs. Gram-negative). Use ATCC reference strains for consistency .
- Assay Conditions : Standardize solvent (DMSO vs. saline) and incubation time (24 vs. 48 hours) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
